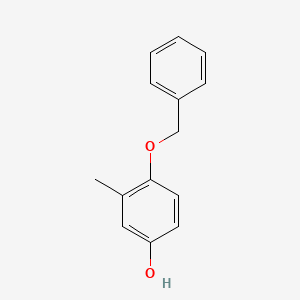

4-(苄氧基)-3-甲基苯酚

描述

4-(Benzyloxy)-3-methylphenol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Benzyloxy)-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和药用应用

4-苄氧基丙酮,与4-(苄氧基)-3-甲基苯酚密切相关,是一种活性药用中间体,用于生产伊芬普罗地尔和布菲宁等药物。已经开发了一种新的合成方法,使用液-液-液相转移催化制备4-苄氧基丙酮,提供了一条更环保、更少污染的途径,对该化合物具有100%的选择性(Yadav & Sowbna, 2012)。此外,从2-甲基-3-硝基苯酚经过五步反应合成了4-(苄氧基)-1H-吲唑衍生物,突显了其在化学合成和药物中的潜力(Tang Yan-feng, 2012)。

液晶相

发现了一类新型的含有侧链甲基取代基的两性介质,包括4-苄氧基-4'-(2,3-二羟基丙氧基)联苯。这些化合物显示出热致向列型和胶束型亚相和柱状相,表明它们在先进材料开发中的潜在用途(Kölbel, Tschierske, & Diele, 1998)。

抗氧化和抗炎性能

从樟芝中分离出的新的苯类化合物,包括4-甲基苯酚衍生物,显示出强效的抗炎作用。这些发现表明在药物和健康补充品中有潜在应用(Chen et al., 2013)。

除草活性

新型吡啶嗪衍生物,包括3-(取代苄氧基或苯氧基)-6-甲基-4-(3-三氟甲基苯基)吡啶嗪,已经展示出显著的除草活性。这些化合物在农业应用中可能很有用(Xu et al., 2012)。

环境影响

对合成酚类抗氧化剂(SPAs)的研究,这一组化合物包括4-甲基苯酚,已经集中在它们的环境发生和潜在影响上。这些研究对于了解这些化学品的生态足迹至关重要(Liu et al., 2015)。

作用机制

Target of Action

It is known that benzylic compounds often participate in reactions at the benzylic position . These reactions are crucial for synthesis problems .

Mode of Action

The mode of action of 4-(Benzyloxy)-3-methylphenol involves interactions at the benzylic position. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Reactions at the benzylic position are known to be important for various synthesis problems . Additionally, the Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, could potentially be relevant .

Pharmacokinetics

The search results do mention that 4-(benzyloxy)-3-methylphenol could potentially be used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions .

Result of Action

It is known that reactions at the benzylic position can lead to various outcomes, such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

It is known that the broad application of suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions .

安全和危害

属性

IUPAC Name |

3-methyl-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSKADRGXCHMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

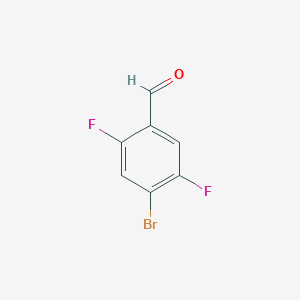

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)